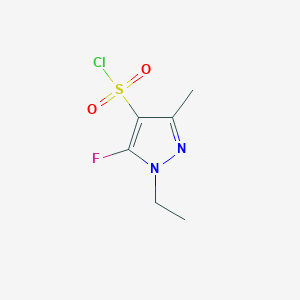

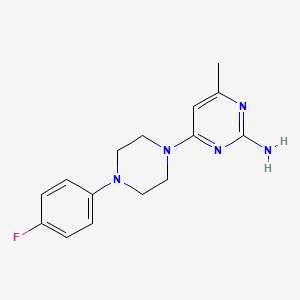

![molecular formula C24H22F3NO2 B2937692 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[3-(trifluoromethyl)benzyl]-1H-indole CAS No. 882747-56-0](/img/structure/B2937692.png)

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[3-(trifluoromethyl)benzyl]-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1-[3-(trifluoromethyl)benzyl]-1H-indole, also known as DTMBI, is a synthetic indole derivative with potential applications in therapeutic and diagnostic agents. It has been studied extensively for its potential to serve as an anticancer agent and its ability to interact with various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

- The synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which include structures similar to the requested compound, was aimed at evaluating their potential as dopamine agonists. Although these compounds did not exhibit central nervous system activity, one analogue demonstrated potent dopamine agonist activity in peripheral assays, suggesting a route for exploring neurological treatment options without central side effects (Brubaker & Colley, 1986).

Antihypertensive Activity

- A study on 1-oxa-3,8-diazaspiro[4,5]decan-2-ones revealed their potential as antihypertensive agents. The research highlighted the synthesis of derivatives with varying substitutions, demonstrating how structural modifications impact their pharmacological profiles. This work lays the groundwork for future development of novel antihypertensive treatments (Caroon et al., 1981).

Benzoxazinoid Biosynthesis in Plants

- Research into benzoxazinoids, defense compounds in grasses and some dicot plants, has illuminated the biosynthetic pathways involving compounds structurally related to indoles. This study provides insights into natural product synthesis and potential applications in developing pest-resistant crops (Schullehner et al., 2008).

Tachykinin NK2 Receptor Antagonists

- The development of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists, for treating respiratory ailments, illustrates the therapeutic potential of compounds with complex spirocyclic structures. This research may contribute to new treatments for conditions such as asthma (Smith et al., 1995).

Antioxidant and Antimicrobial Evaluation

- Novel 4-substituted-1H-1,2,4-triazole derivatives, incorporating indole moieties, were synthesized and evaluated for their antioxidant and antimicrobial properties. This study indicates the versatility of indole-based compounds in developing agents with potential therapeutic benefits in treating oxidative stress and infections (Baytas et al., 2012).

properties

IUPAC Name |

3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3NO2/c25-24(26,27)19-5-3-4-17(14-19)15-28-16-21(20-6-1-2-7-22(20)28)18-8-10-23(11-9-18)29-12-13-30-23/h1-8,14,16H,9-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXYPZJQZHGTQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC=C1C3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)C(F)(F)F)OCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

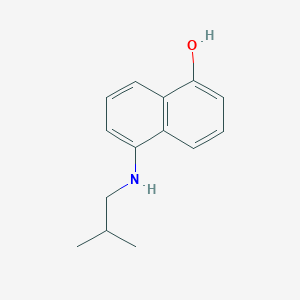

![Methyl 4-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)benzoate](/img/structure/B2937611.png)

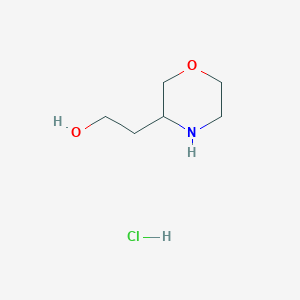

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2937618.png)

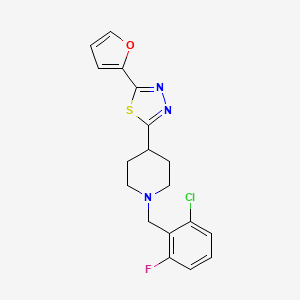

![3-chloro-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2937621.png)

![4-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2937625.png)

![(E)-4-acetyl-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937626.png)

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2937628.png)